molecular formula C9H4Br2ClF3O B13723475 2'-Bromo-3'-chloro-4'-(trifluoromethyl)phenacyl bromide

2'-Bromo-3'-chloro-4'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13723475
M. Wt: 380.38 g/mol
InChI Key: PPGWELKKAOENQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6Br2ClF3O. It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3’-chloro-4’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the benzylic position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the aromatic ring enhances its electrophilicity, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-chloroacetophenone
  • 4-(Trifluoromethyl)phenacyl bromide
  • 2-Bromo-4’-methylacetophenone

Uniqueness

2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[2-bromo-3-chloro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2

InChI Key

PPGWELKKAOENQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Br)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.